REACTION_SMILES
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[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[F:19][c:20]1[cH:21][cH:22][c:23]([C:24](=[O:25])[Cl:26])[cH:27][cH:28]1.[NH2:1][c:2]1[s:3][cH:4][c:5](-[c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)[c:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11].[Na+:35].[OH-:34]>>[NH:1]([c:2]1[s:3][cH:4][c:5](-[c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)[c:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11])[C:24]([c:23]1[cH:22][cH:21][c:20]([F:19])[cH:28][cH:27]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(-c2ccc(Cl)cc2)csc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c(-c2ccc(Cl)cc2)csc1NC(=O)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |